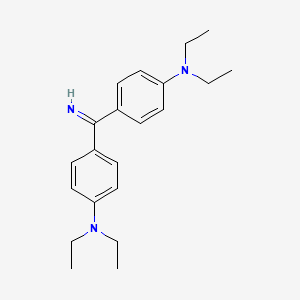

4,4'-Carbonimidoylbis(N,N-diethylaniline)

Description

Historical Trajectories and Milestones in Research Pertaining to 4,4'-Carbonimidoylbis(N,N-diethylaniline) and its Analogues

The historical research trajectory of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is best understood through the lens of its closely related analogue, Auramine O (4,4'-Carbonimidoylbis(N,N-dimethylaniline)). Auramine was first synthesized in 1883, and its discovery was a significant milestone in the production of synthetic dyes. The manufacturing process for these types of dyes typically involves the reaction of N,N-dialkylanilines with other chemical precursors. For instance, Auramine is industrially manufactured by reacting N,N-dimethylaniline with formaldehyde (B43269) to produce Michler's base, which is then converted to Auramine. nih.gov

The production of Auramine initially flourished in Europe, including Switzerland, Germany, the United Kingdom, and France, before expanding to the United States. nih.gov Analytical studies to characterize and detect Auramine began in earnest in the 1970s and 1980s, utilizing techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.gov These methods were crucial for assessing the purity of the dye and for its detection in various substrates.

While specific historical milestones for the diethyl derivative are not as well-documented, it is known that both Auramine O and its ethyl homologue, Ethylauramine, are recognized for their high color strength as brilliant yellow dyes. By 1993, approximately 9,000 tonnes of basic diphenylmethane and triphenylmethane (B1682552) dyes, a category that includes both Auramine O and Ethylauramine, were sold globally, with worldwide annual sales of these specific brilliant yellow dyes reaching approximately 1,000 tonnes. who.int

Contemporary Academic Significance and Emerging Research Frontiers for 4,4'-Carbonimidoylbis(N,N-diethylaniline)

The contemporary academic significance of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is largely tied to its fluorescent properties, a characteristic it shares with Auramine O. Auramine O is widely used as a fluorescent stain in microbiology for the detection of acid-fast bacteria, such as Mycobacterium tuberculosis. who.int It is used in the Truant auramine-rhodamine stain, which is a noted method for identifying this pathogen. who.int Given their structural similarity, Ethylauramine is expected to exhibit similar fluorescent properties, suggesting potential applications in biomedical imaging and diagnostics.

Emerging research frontiers for diarylmethane dyes are focused on the development of novel fluorescent probes and sensors. The ability to synthesize derivatives with tailored optical properties opens up possibilities for their use in more sophisticated biological imaging techniques. Recent advancements in the synthesis of diarylmethane and triarylmethane dyes, for example through electrochemical processes, are paving the way for the creation of high-purity dyes with specific functionalities. google.comgoogle.com These new synthetic routes could be applied to produce novel derivatives of 4,4'-Carbonimidoylbis(N,N-diethylaniline) with enhanced fluorescent capabilities or other desirable properties for advanced applications.

Structural Framework and Core Chemical Features of 4,4'-Carbonimidoylbis(N,N-diethylaniline) in Research Contexts

The core structure of 4,4'-Carbonimidoylbis(N,N-diethylaniline) consists of two N,N-diethylaniline moieties linked by a carbonimidoyl group (-C(=NH)-). This diarylmethane framework is the basis for its characteristic yellow color and its fluorescent properties. The presence of the electron-donating diethylamino groups on the phenyl rings is crucial for the molecule's chromophoric and fluorophoric activity.

The chemical properties of 4,4'-Carbonimidoylbis(N,N-diethylaniline) can be inferred from its known salts and its comparison with Auramine O. A nitrate salt of the compound is documented with the CAS number 43130-12-7. The properties of this salt are detailed in the table below.

| Property | Value |

| Molecular Formula | C21H29N3.HNO3 |

| Molecular Weight | 386.4879 g/mol |

| Exact Mass | 386.232 u |

| EC Number | 256-110-6 |

| DSSTox ID | DTXSID2073518 |

The synthesis of diarylmethane dyes like 4,4'-Carbonimidoylbis(N,N-diethylaniline) often starts from precursors such as N,N-diethylaniline. wikipedia.org N,N-diethylaniline is a versatile intermediate in the synthesis of various dyes and other organic compounds. scbt.com The synthesis of bis(N,N-diethyl)aniline-based chromophores for nonlinear optical applications has been reported, starting from 4,4'-bis(diethylamino)benzophenone, highlighting the utility of the N,N-diethylaniline moiety in constructing complex functional molecules. mdpi.com

The table below summarizes key information about the parent compound and its well-studied dimethyl analog.

| Compound Name | Chemical Formula | Molecular Weight | Key Features |

| 4,4'-Carbonimidoylbis(N,N-diethylaniline) | C21H29N3 | 323.48 g/mol | Diethyl derivative, brilliant yellow dye. who.int |

| Auramine O (4,4'-Carbonimidoylbis(N,N-dimethylaniline)) | C17H21N3 | 267.37 g/mol | Dimethyl analog, widely used fluorescent stain. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42450-16-8 |

|---|---|

Molecular Formula |

C21H29N3 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline |

InChI |

InChI=1S/C21H29N3/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4/h9-16,22H,5-8H2,1-4H3 |

InChI Key |

HPKYMNAXAKNZCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 4,4 Carbonimidoylbis N,n Diethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity between adjacent atoms (scalar coupling), and spatial proximities (Nuclear Overhauser Effect).

Table 1: Predicted ¹H NMR Data for 4,4'-Carbonimidoylbis(N,N-diethylaniline) based on Auramine O Analogue

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H (ortho to C=NH) | ~7.3-7.5 | Doublet | 4H |

| Aromatic-H (ortho to NEt₂) | ~6.7-6.9 | Doublet | 4H |

| N-CH₂-CH₃ | ~3.4-3.6 | Quartet | 8H |

| N-CH₂-CH₃ | ~1.1-1.3 | Triplet | 12H |

| C=NH | ~9.5-10.5 | Singlet (broad) | 1H |

Multi-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules where signal overlap in 1D spectra can occur.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For the target compound, it would definitively link the methylene (B1212753) quartet of the ethyl groups to the corresponding methyl triplet. It would also confirm the coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.4-3.6 ppm would show a correlation to the methylene carbon signal, while the aromatic proton signals would correlate to their respective aromatic carbon signals.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which is particularly useful for crystalline or amorphous powders where solution NMR is not feasible. For a dye like 4,4'-Carbonimidoylbis(N,N-diethylaniline), ssNMR could be used to:

Study Polymorphism: Identify the presence of different crystalline forms, which can have different physical properties.

Characterize Intermolecular Interactions: Probe interactions such as hydrogen bonding involving the imine N-H group or π-π stacking between the aromatic rings in the crystal lattice.

Determine Molecular Conformation: Provide insights into the torsion angles between the aromatic rings and the central carbon atom in the solid state, which influences the dye's color and photophysical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

For 4,4'-Carbonimidoylbis(N,N-diethylaniline), electrospray ionization (ESI) would be a suitable method, as the imine nitrogen can be readily protonated to form a positive ion. The expected monoisotopic mass of the protonated molecule [C₂₁H₃₀N₃ + H]⁺ is 324.2485 Da. HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₂₁H₃₀N₃.

Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments provides further structural confirmation. Based on studies of the dimethyl analogue, Auramine O, which shows a parent ion [M+H]⁺ at m/z 268, key fragmentation pathways can be predicted. case.vn The fragmentation of Auramine O yields major fragments at m/z 252 and 147. case.vn A similar pathway for the diethyl derivative would likely involve the loss of aniline-like fragments.

Table 2: Predicted HRMS Fragmentation Data for 4,4'-Carbonimidoylbis(N,N-diethylaniline)

| m/z (Da) | Formula | Description |

| 324.2485 | [C₂₁H₃₁N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 308.2172 | [C₂₀H₂₆N₃]⁺ | Predicted: Loss of a methyl group from a fragment |

| 175.1226 | [C₁₁H₁₅N₂]⁺ | Predicted: Cleavage yielding a diethylaminophenylmethaniminium fragment |

| 148.1175 | [C₁₀H₁₄N]⁺ | Predicted: Diethylaniline fragment cation |

Advanced Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Techniques for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. For colored compounds like dyes, this technique is fundamental. The extensive π-conjugated system in 4,4'-Carbonimidoylbis(N,N-diethylaniline) is expected to result in strong absorption in the visible region.

Data for the analogue Auramine O shows a primary absorption maximum around 432 nm in water, which is responsible for its yellow color. alfa-chemistry.comsigmaaldrich.comstainsfile.com A secondary peak is often observed near 370 nm. sigmaaldrich.comstainsfile.com The N,N-diethyl groups are expected to have a slight bathochromic (red-shifting) effect on the absorption maximum compared to the N,N-dimethyl groups due to their greater electron-donating inductive effect.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Auramine O is well-known as a fluorescent stain. wikipedia.org Its emission maximum is typically observed in the range of 500–525 nm. aatbio.comnih.gov A key feature of this class of molecules is that their fluorescence quantum yield is highly dependent on the viscosity of the solvent. omlc.org This is attributed to the intramolecular rotation of the aryl rings; in low-viscosity solvents, the excited state energy is dissipated non-radiatively through this rotation, quenching fluorescence. In more viscous environments, this rotation is hindered, leading to a significant enhancement of fluorescence emission. omlc.orgnih.gov

Table 3: Spectroscopic Properties of Auramine O (Analogue)

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λₘₐₓ) | 431.2 nm | Water | omlc.org |

| Molar Extinction Coefficient (ε) | 25,300 cm⁻¹/M | at 431.2 nm | omlc.org |

| Emission Maximum (λₑₘ) | ~499 nm | Not specified | aatbio.com |

| Quantum Yield (Φ) | 0.0016 | Methanol (B129727) | omlc.org |

| Quantum Yield (Φ) | 0.03 | Glycerol | omlc.org |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a sample. FT-IR and Raman are often used as complementary techniques because some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For 4,4'-Carbonimidoylbis(N,N-diethylaniline), key functional groups that would produce characteristic signals include the C=N imine, aromatic C-N, aromatic C=C, and the aliphatic C-H bonds of the ethyl groups. Raman spectroscopic analysis of Auramine O has identified several characteristic peaks. mdpi.com

Table 4: Key Vibrational Frequencies for 4,4'-Carbonimidoylbis(N,N-diethylaniline) (Predicted based on Analogue Data)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (Ethyl) | 2850-2980 | IR, Raman |

| C=N Imine Stretch | 1630-1660 | IR, Raman (strong in Raman) |

| Aromatic Ring C=C Stretch | 1580-1610 | IR, Raman (strong in Raman) |

| C-N Stretch (Aromatic Amine) | 1310-1360 | IR, Raman |

| C-N Stretch (Aliphatic Amine) | 1180-1220 | IR, Raman |

The intense Raman band observed at 1598 cm⁻¹ in Auramine O is attributed to the C-N stretching vibration. mdpi.com The C=N imine stretch is expected in the 1630-1660 cm⁻¹ region and is often more prominent in the Raman spectrum. The various C-H and ring stretching and bending modes would provide a complete "fingerprint" for the molecule, allowing for its unambiguous identification when compared against a reference spectrum.

X-ray Crystallography for Crystalline Structure Determination of 4,4'-Carbonimidoylbis(N,N-diethylaniline)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular packing and interactions.

While a specific crystal structure for 4,4'-Carbonimidoylbis(N,N-diethylaniline) is not publicly available, analysis of related structures indicates key features that would be resolved. A crystallographic study would confirm:

Molecular Geometry: The planarity of the aromatic rings and the geometry around the central sp²-hybridized imine carbon.

Conformation: The torsion angle between the planes of the two diethylaniline rings. This angle is critical as it influences the extent of π-conjugation and thus the electronic and optical properties of the dye. Studies on Auramine O suggest a twisted conformation. researchgate.net

Bond Lengths: Precise lengths of the C=N double bond and the C-N single bonds, providing insight into the electronic delocalization across the molecule.

Intermolecular Packing: How the molecules arrange themselves in the crystal lattice. This would reveal any hydrogen bonds formed by the imine N-H group with counter-ions or adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings, which can also affect the material's bulk properties.

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Detection Methods for Purity and Analysis

The purity and quantitative analysis of 4,4'-Carbonimidoylbis(N,N-diethylaniline), a compound belonging to the triarylmethane dye family, are critical for its various applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as the most prevalent and powerful techniques for its characterization. Gas Chromatography (GC) is less commonly employed for the intact molecule due to its low volatility and thermal lability, but it can be relevant for the analysis of related precursors or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of 4,4'-Carbonimidoylbis(N,N-diethylaniline), offering robust methods for separation and quantification. Reversed-phase (RP) and mixed-mode chromatography are the most common approaches.

Reversed-Phase and Mixed-Mode HPLC: In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of 4,4'-Carbonimidoylbis(N,N-diethylaniline) and its related impurities is achieved by carefully controlling the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol and an aqueous buffer. chromatographyonline.comfda.gov The pH of the mobile phase is a critical parameter for controlling the retention of this basic compound.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, provides unique selectivity for separating the parent compound from its precursors and degradation products. sielc.comsielc.com For instance, a Primesep 100 mixed-mode column can be used with an isocratic mobile phase of water, acetonitrile, and sulfuric acid for effective separation. sielc.com

Detection Methods: Due to its strong chromophore, UV-Visible (UV-Vis) or Diode Array Detection (DAD) is the most straightforward detection method for HPLC analysis. The compound exhibits strong absorbance in the visible region, with detection wavelengths typically set around 588-590 nm. fda.govsielc.com Analysis in the UV region (around 200 nm) is also possible. sielc.com

Below is a table summarizing typical HPLC conditions for the analysis of 4,4'-Carbonimidoylbis(N,N-diethylaniline) and related compounds.

| Stationary Phase (Column) | Mobile Phase | Detection | Analyte | Reference |

|---|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (with formic acid instead of H₃PO₄) | 4,4'-Carbonimidoylbis(N,N-diethylaniline) | sielc.com |

| Primesep 100 (Mixed-Mode) | Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄) buffer | UV-Vis at 540, 590, and 200 nm | Crystal Violet (Basic Violet 3) | sielc.com |

| C18 | Gradient of Ammonium (B1175870) Acetate (B1210297) buffer/Acetonitrile and Acetonitrile | Visible Detection at 588 nm | Crystal Violet (in catfish tissue) | fda.gov |

| Primesep D (Mixed-Mode) | Acetonitrile (MeCN) and Phosphoric Acid (H₃PO₄) buffer | UV at 300 nm | Crystal Violet | sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially in complex matrices, HPLC is coupled with mass spectrometry (MS), most commonly a triple quadrupole mass spectrometer (MS/MS). This technique is the standard for trace residue analysis of triarylmethane dyes in food and environmental samples. rsc.orgwaters.com

Methodology: The chromatographic separation is typically performed on a C18 column using a mobile phase of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate (B1220265) to improve ionization efficiency. chromatographyonline.com Detection is achieved using positive electrospray ionization (ESI+), which is well-suited for this cationic dye. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and quantification. chromatographyonline.com LC-MS/MS can also identify and quantify the leuco-metabolites of the dye, which lack the chromophore for visible light detection. waters.com

| Stationary Phase (Column) | Mobile Phase Additives | Ionization Mode | Application | Reference |

|---|---|---|---|---|

| Epic C18 | 0.1% Formic Acid and 5 mM Ammonium Formate | Positive Electrospray Ionization (ESI+) | Determination in animal tissues | chromatographyonline.com |

| Not specified (LC-MS/MS) | Not specified | Not specified | Determination in shrimp | waters.com |

| Not specified (Particle Beam LC-MS) | Not specified | Electron Ionization (after reduction in source) | Characterization of triphenylmethane (B1682552) dyes | sci-hub.runih.gov |

Gas Chromatography (GC)

Direct analysis of 4,4'-Carbonimidoylbis(N,N-diethylaniline) by GC is challenging due to its high molecular weight and salt form, which make it non-volatile. However, GC is a valuable tool for analyzing potential impurities, precursors, or related synthesis byproducts, such as N,N-diethylaniline. sielc.comgoogle.com For these more volatile aniline (B41778) derivatives, GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used. epa.gov For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. nih.gov

Analysis of aniline derivatives often requires specific column phases and may involve derivatization to improve chromatographic behavior. nih.gov

| Stationary Phase (Column) | Temperature Program | Carrier Gas | Analyte | Reference |

|---|---|---|---|---|

| OV-1 (Capillary) | 35°C to 300°C at 8 K/min | He | N,N-Diethylaniline | nist.gov |

| SE-30 (Packed) | 100°C to 250°C at 20 K/min | Not specified | N,N-Diethylaniline | nist.gov |

| SE-54 Fused Silica (B1680970) (Capillary) | Not specified | Not specified | Aniline and derivatives | epa.gov |

Mechanistic Studies and Reaction Pathways of 4,4 Carbonimidoylbis N,n Diethylaniline

Oxidation-Reduction Chemistry and Associated Reaction Mechanisms

The oxidation and reduction chemistry of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is centered on the N,N-diethylaniline groups and the central methine carbon.

Oxidation: The N,N-diethylaniline portions of the molecule are susceptible to oxidation. The mechanism of anodic oxidation for similar N,N-dialkylanilines typically involves an initial one-electron transfer to form a cation radical. nih.govmdpi.com For instance, the electrochemical oxidation of N,N-dimethylaniline, a closely related compound, proceeds via the formation of a cation radical. nih.gov This radical can then undergo several subsequent reactions.

A proposed mechanistic pathway, analogous to that of N,N-dimethylaniline, would be:

Formation of Cation Radical: The nitrogen atom of one of the diethylaniline groups undergoes a one-electron oxidation to form a cation radical.

Deprotonation: A proton is abstracted from one of the ethyl groups, leading to the formation of a carbon-centered radical alpha to the nitrogen.

Dimerization or Further Oxidation: These radical intermediates can couple (dimerize) or undergo further oxidation to form highly reactive iminium ions. mdpi.comresearchgate.net The oxidation of N,N-dimethylaniline has been shown to yield products like N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane, which are precursors to the formation of violet dyes. semanticscholar.org This indicates that oxidation can lead to complex condensation products.

Reduction: Reduction of 4,4'-Carbonimidoylbis(N,N-diethylaniline) typically leads to the colorless leuco form of the dye. This involves the reduction of the central iminium/carbocation, which is the heart of the chromophore.

The mechanism involves the addition of a hydride ion (or its equivalent from a reducing agent) to the central electrophilic carbon atom. This changes the hybridization of the central carbon from sp² to sp³, breaking the extended conjugated system responsible for the dye's color. This transformation is a common feature of all triarylmethane dyes. uclan.ac.uk

Photochemical Transformations and Photoreactivity Mechanisms

The photochemical reactions of 4,4'-Carbonimidoylbis(N,N-diethylaniline) are primarily degradative, especially in the presence of photocatalysts. While the dye shows some stability to direct photolysis, its degradation is significantly enhanced by advanced oxidation processes (AOPs).

The photodegradation of Basic Green 1 has been demonstrated using a La₂O₃-Al₂O₃ nanocomposite photocatalyst under UV irradiation. The efficiency of this process is dependent on several factors including the concentration of the dye, the amount of catalyst used, the pH of the solution, and the duration of UV exposure.

The general mechanism for photocatalytic degradation involves the following steps:

Excitation of the Photocatalyst: Upon absorption of UV light, the semiconductor photocatalyst (e.g., TiO₂, La₂O₃) generates electron-hole pairs (e⁻/h⁺).

Formation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•).

Attack on the Dye Molecule: These potent ROS attack the dye molecule, leading to the breakdown of its structure. The degradation pathway often involves N-dealkylation (removal of ethyl groups), cleavage of the aromatic rings, and fragmentation of the entire triarylmethane skeleton. sci-hub.st Studies on similar dyes like Brilliant Green show complete degradation into smaller molecules, eventually leading to the formation of CO₂.

This process transforms the complex organic dye into simpler, less harmful inorganic compounds, a process known as mineralization.

Hydrolytic and Degradation Pathways in Non-Biological Chemical Environments

In non-biological chemical environments, the degradation of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is primarily governed by hydrolysis, which is highly dependent on the pH of the solution.

The key reaction is the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic central carbon atom of the dye's cation. uclan.ac.uk This reaction is an equilibrium process:

[Dye]⁺ + OH⁻ ⇌ [Dye-OH] (Carbinol base)

In alkaline or neutral solutions , the equilibrium shifts to the right, favoring the formation of the colorless carbinol base. This transformation results in the decolorization of the solution because the sp³-hybridized central carbon disrupts the conjugated π-system that is responsible for the color. uclan.ac.uk

In acidic solutions , the equilibrium shifts to the left. The carbinol hydroxyl group is protonated and eliminated as a water molecule, regenerating the stable, colored triphenylmethyl cation.

Further degradation can occur under more stringent conditions, leading to the cleavage of the carbon-phenyl bonds. Computational studies on similar triphenylmethane (B1682552) dyes like Brilliant Green and Malachite Green have investigated the hydrolysis mechanism, confirming that the reaction barrier is influenced by the substituents on the aniline (B41778) rings. researchgate.net The diethylamino groups in Basic Green 1 are strong electron-donating groups, which stabilize the positive charge on the central carbon atom and influence the rate of hydrolysis. uclan.ac.uk

Kinetic and Thermodynamic Investigations of Key Reactions Involving 4,4'-Carbonimidoylbis(N,N-diethylaniline)

Kinetic Studies: Kinetic investigations of reactions involving 4,4'-Carbonimidoylbis(N,N-diethylaniline) have predominantly focused on its degradation.

Photocatalytic Degradation: The photocatalytic degradation of similar dyes, such as Malachite Green and Fast Green, has been shown to follow pseudo-first-order kinetics. researchgate.nettheijes.com This model is often described by the Langmuir-Hinshelwood model in heterogeneous photocatalysis. rsc.org The rate of degradation is typically influenced by the initial concentration of the dye, with higher concentrations leading to a slower degradation rate due to the saturation of active sites on the catalyst surface. theijes.comnih.gov

Hydrolysis: The kinetics of the alkaline hydrolysis (fading) of triarylmethane dyes have been extensively studied. The reaction rate is dependent on the hydroxide ion concentration and temperature. uclan.ac.ukresearchgate.net Rate constants and thermodynamic activation parameters (ΔH‡ and ΔS‡) have been determined for various derivatives of Brilliant Green, showing that substituents on the phenyl rings influence the rate primarily through steric and electronic effects. researchgate.net

Below is a table summarizing typical kinetic findings for the degradation of related dyes, which are expected to be comparable to 4,4'-Carbonimidoylbis(N,N-diethylaniline).

| Reaction Type | Kinetic Model | Influencing Factors | Observed Rate Trend |

|---|---|---|---|

| Photocatalytic Degradation | Pseudo-First-Order | Initial Dye Concentration, Catalyst Dosage, pH | Rate decreases with increasing initial dye concentration. theijes.com |

| Alkaline Hydrolysis | Second-Order (First-order in dye and OH⁻) | pH, Temperature, Substituents | Rate is influenced by steric and electronic effects of substituents. researchgate.net |

Thermodynamic Investigations: Comprehensive thermodynamic data, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation for 4,4'-Carbonimidoylbis(N,N-diethylaniline), are not widely available in standard compilations. nist.govnist.gov However, thermodynamic parameters for specific reactions have been investigated. For the hydrolysis of related dyes, the equilibrium constants and the associated thermodynamic parameters (ΔH and ΔS) have been determined, providing insight into the stability of the dye versus its carbinol form under different conditions. researchgate.net Similarly, the activation energies and other thermodynamic parameters for ring-opening reactions in related heterocyclic compounds have been computed to understand reaction feasibility. mdpi.com Such approaches could be applied to better understand the thermodynamic landscape of reactions involving 4,4'-Carbonimidoylbis(N,N-diethylaniline). reaktoro.org

Derivatization and Functionalization Reactions for Chemical Modification

Chemical modification of 4,4'-Carbonimidoylbis(N,N-diethylaniline) can be achieved through several reaction types, targeting either the N,N-diethylaniline rings or the central carbon skeleton.

Electrophilic Aromatic Substitution: The diethylaniline rings are highly activated towards electrophilic substitution due to the strong electron-donating nature of the diethylamino group. Reactions such as halogenation or nitration would likely occur at the ortho positions relative to the amino group, provided there is no significant steric hindrance. The synthesis of related compounds like 4,4′-methylenebis(3-chloro-2,6-diethylaniline) demonstrates that chlorination of diethylaniline moieties is feasible. researchgate.netnih.gov

N-Alkylation and Dealkylation: The tertiary amine groups can potentially be quaternized with alkylating agents. Conversely, N-dealkylation can occur under oxidative conditions, as seen in the degradation pathways. sci-hub.st The synthesis of related N-alkylated aniline derivatives via reductive amination is a well-established method, suggesting that the N-ethyl groups could be modified or replaced. jocpr.com

Modification of the Central Skeleton: The synthesis of the dye itself involves the condensation of N,N-diethylaniline with an appropriate carbonyl compound (like a benzaldehyde (B42025) derivative) followed by oxidation. This synthetic route offers a straightforward method for derivatization. By using substituted benzaldehydes or different N,N-dialkylanilines as starting materials, a wide variety of structurally related dyes can be produced. mdpi.com For example, using different aniline derivatives allows for the creation of chromophores with tuned electronic and optical properties. mdpi.com

Reductive Methylation/Alkylation: Methods like reductive methylation of aniline precursors are used to synthesize N,N-dialkylated products, which can then be used in coupling reactions to build more complex structures. spbu.ru This highlights a pathway for creating functionalized precursors for dye synthesis.

These derivatization strategies are crucial for fine-tuning the properties of the dye, such as its color, solubility, and affinity for different substrates.

Computational and Theoretical Chemistry of 4,4 Carbonimidoylbis N,n Diethylaniline

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying large molecules like 4,4'-Carbonimidoylbis(N,N-diethylaniline). DFT calculations are employed to predict various properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as the distribution of frontier molecular orbitals (HOMO and LUMO).

For molecules containing N,N-dialkylaniline moieties, DFT methods such as B3LYP with basis sets like 6-311++G** are commonly used to obtain reliable predictions of geometry and vibrational spectra. researchgate.net In the case of 4,4'-Carbonimidoylbis(N,N-diethylaniline), DFT would be used to determine key structural parameters like bond lengths, bond angles, and the dihedral angles describing the orientation of the two N,N-diethylaniline rings relative to the central carbon atom. These geometric parameters are crucial as they heavily influence the molecule's electronic properties and photophysical behavior.

The electronic properties derived from DFT calculations are essential for understanding the molecule's reactivity and optical characteristics. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, providing an estimate of the molecule's excitation energy and chemical stability. nih.gov For dye molecules, DFT can also be used to calculate molecular parameters like surface area and molecular weight, which are key inputs for predictive models of their behavior. frontiersin.org

Table 1: Representative Data from DFT Calculations on Related Molecular Systems

| Property | Description | Typical Method | Relevance to 4,4'-Carbonimidoylbis(N,N-diethylaniline) |

|---|---|---|---|

| Optimized Geometry | Provides the lowest energy 3D structure, including bond lengths and dihedral angles. | DFT (e.g., B3LYP/6-311G(d,p)) | Determines the twist of the diethylaniline rings, affecting electronic conjugation and photophysics. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT (e.g., B3LYP/6-311G(d,p)) | Correlates with the lowest energy electronic transition and influences color and reactivity. |

| Vibrational Frequencies | Predicts the frequencies of molecular vibrations, corresponding to peaks in IR and Raman spectra. | DFT (e.g., B3LYP/6-311G**) | Allows for the interpretation of experimental spectra and confirms the optimized structure is a true minimum. researchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, especially for describing excited states and electron correlation.

For complex photophysical processes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by Multistate Second-Order Perturbation Theory (MS-CASPT2) are often necessary. Such methods have been applied to Auramine O to investigate its excited-state relaxation mechanism. rsc.org These high-accuracy calculations are crucial for correctly describing the potential energy surfaces of different electronic states and identifying key features like energy minima and the points where these surfaces cross (conical intersections). Ab initio methods like Coupled-Cluster Singles and Doubles (CCSD) can also be used as a benchmark against which other methods, like DFT, are compared, particularly for challenging systems with strong electron correlation. arxiv.org

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like 4,4'-Carbonimidoylbis(N,N-diethylaniline), MD simulations are invaluable for exploring its conformational landscape—the full range of shapes the molecule can adopt—and its interactions with its environment.

Studies on Auramine O have used MD simulations to understand its dynamics in various solvents. acs.orgacs.org The internal rotation of the N,N-diethylaniline groups is a key factor in its fluorescence properties. This motion provides an effective pathway for non-radiative decay back to the ground state, which quenches fluorescence. MD simulations can model this torsional motion and reveal how it is influenced by factors like solvent viscosity and hydrogen bonding. acs.orgacs.org For instance, the relaxation dynamics of Auramine O have been shown to be strongly correlated with the molecular weight of the solvent molecules rather than just the bulk viscosity. acs.org

Furthermore, MD simulations can investigate the effects of confinement on the dye's dynamics. When Auramine O is placed within a nanocavity, such as that of a cyclodextrin, its torsional motions can be significantly hindered, leading to a dramatic increase in fluorescence intensity. rsc.org

Excited State Calculations and Photophysical Property Predictions

Understanding the photophysical properties of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is crucial, as it is a fluorescent dye. Excited state calculations are essential for predicting properties like absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states and predicting absorption spectra. nih.gov However, for molecules like Auramine O, which undergo significant geometric changes upon excitation, more advanced methods are often required.

Trajectory-based surface-hopping dynamics simulations, combined with quantum mechanical calculations (e.g., OM2/MRCI), have been used to model the entire photophysical process of Auramine O from light absorption to relaxation. rsc.org These simulations have shown that upon excitation to the first excited singlet state (S₁), the molecule relaxes through different pathways involving the rotation of the two diethylanilino groups. This internal rotation leads the molecule to regions of the potential energy surface where it can efficiently return to the ground state (S₀) without emitting light, explaining why it is only weakly fluorescent in low-viscosity solvents. rsc.org

Table 2: Key Photophysical Events in Auramine O Studied by Computation

| Event | Computational Method | Finding | Reference |

|---|---|---|---|

| Light Absorption | TD-DFT, MS-CASPT2 | Calculation of vertical excitation energies to predict the absorption spectrum. | rsc.orgnih.gov |

| Excited State Relaxation | Surface-Hopping Dynamics, CASSCF | The molecule relaxes from the initial excited state via rotation of the diethylanilino groups. | rsc.org |

| Internal Conversion | CASSCF/MS-CASPT2 | Identification of conical intersections (S₁/S₀) that facilitate rapid, non-radiative decay to the ground state. | rsc.org |

Theoretical Studies on Reaction Mechanisms and Transition States

While much of the theoretical focus on 4,4'-Carbonimidoylbis(N,N-diethylaniline) is on its photophysics, the same computational tools can be used to study chemical reaction mechanisms. In the context of this dye, the most studied "reaction" is the non-radiative decay process.

Theoretical studies have elucidated the mechanism of this photophysical reaction in detail. Upon excitation, the molecule relaxes from the Franck-Condon region to a locally excited minimum (S1-LE). rsc.org From this point, the system can follow complex pathways on the S₁ potential energy surface, driven by the twisting of the phenyl rings. These paths lead to conical intersections, which are molecular geometries where the S₁ and S₀ states have the same energy. These intersections act as efficient funnels for rapid internal conversion back to the ground state. rsc.org

Calculations have identified several key conical intersections, showing that the decay to the ground state is primarily facilitated by the large-amplitude rotation of the diethylanilino groups. rsc.org This theoretical work has been crucial in explaining the viscosity-sensitive fluorescence of the dye; in viscous environments, the rotational motion is slowed, hindering access to the conical intersections and thus increasing the probability of fluorescence.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or properties. For dyes, these models can be used to predict characteristics like color, fibre affinity, toxicity, or environmental fate. researchgate.net

While specific QSAR models for 4,4'-Carbonimidoylbis(N,N-diethylaniline) are not widely reported, the principles are applicable. As a member of the broader class of arylmethane dyes, its properties can be modeled using descriptors calculated from its molecular structure. frontiersin.org These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, surface area). frontiersin.orgnih.gov

For example, a QSAR study on triarylmethane dyes used molecular structure to predict sorption characteristics, finding that the number and position of sulfonic acid groups were key factors. researchgate.net Similarly, QSAR models for dye removal by coagulation have identified molecular weight and surface area as key parameters that can be computed using DFT. frontiersin.org Such models could be developed for 4,4'-Carbonimidoylbis(N,N-diethylaniline) and its derivatives to predict their properties and guide the design of new dyes with improved performance or reduced environmental impact.

Advanced Applications of 4,4 Carbonimidoylbis N,n Diethylaniline in Chemical Research and Materials Science

Role as a Precursor in the Synthesis of Dyes and Functional Organic Molecules

4,4'-Carbonimidoylbis(N,N-diethylaniline) is itself a potent functional dye, belonging to the diarylmethane class. wikipedia.org Its primary role is not as an intermediate for other dyes, but as a final, highly functional colorant and fluorescent stain. The synthesis of its dimethyl analogue, Auramine O, provides a clear blueprint for its own production. The process typically begins with an N,N-dialkylaniline, such as N,N-diethylaniline, which reacts with a one-carbon electrophile like formaldehyde (B43269) to form a methylene-bridged intermediate, analogous to Michler's base. nih.gov This intermediate is then converted to the final imine dye through a reaction involving agents like sulfur and ammonium (B1175870) chloride. nih.gov

As a functional molecule, it is widely employed in microbiology and histology. It serves as a fluorescent stain for acid-fast bacteria, such as Mycobacterium, where it binds effectively to the mycolic acid in the cell wall. wikipedia.orgbiognost.com This application often involves co-staining with other dyes like Rhodamine B. wikipedia.org Furthermore, its reactivity allows it to be used as a fluorescent version of the Schiff reagent, enabling the detection of aldehydes and, by extension, biomolecules like DNA after appropriate chemical treatment. wikipedia.orgsigmaaldrich.com

Development of Chemical Sensors and Chemodosimeters

The pronounced environmental sensitivity of the fluorescence of 4,4'-Carbonimidoylbis(N,N-diethylaniline) makes it an excellent platform for the development of chemical sensors. google.commdpi.com Its fluorescence quantum yield is exceptionally responsive to the viscosity and polarity of its surroundings, a characteristic of molecules known as "molecular rotors." google.comacs.org When the rotation of the two N,N-diethylaniline rings around the central carbon-carbon bonds is hindered, the non-radiative decay pathway is suppressed, leading to a significant increase in fluorescence emission. acs.org This principle is the foundation for its use in detecting analytes that can restrict this molecular motion.

Design and Synthesis of 4,4'-Carbonimidoylbis(N,N-diethylaniline)-Based Sensors for Specific Analytes

Researchers have leveraged the unique properties of this dye scaffold to design sensors for various important analytes, primarily in the field of biochemistry.

| Analyte | Sensor Principle | Application Area |

| Amyloid Fibrils | Fluorescence enhancement upon binding and restriction of molecular rotation. acs.org | Detection of protein aggregation in neurodegenerative diseases. acs.org |

| Horse Liver Alcohol Dehydrogenase | Forms a highly fluorescent complex with the enzyme. sigmaaldrich.com | Selective protein detection. sigmaaldrich.com |

| DNA and Glycogen | Acts as a Schiff-type reagent, fluorescing upon reaction with aldehyde groups. nih.gov | Cytofluorometric analysis in histology. nih.gov |

| Bovine Serum Albumin (BSA) | Quenches the intrinsic fluorescence of BSA upon binding. nih.govresearchgate.net | Protein quantification and binding studies. nih.govresearchgate.net |

Mechanisms of Sensing and Detection

The detection capabilities of sensors based on 4,4'-Carbonimidoylbis(N,N-diethylaniline) and its analogues rely on several distinct photophysical and chemical mechanisms.

Molecular Rotor Effect : The primary mechanism for sensing is the inhibition of intramolecular rotation. In low-viscosity solvents, the excited state rapidly deactivates through non-radiative pathways involving the twisting of the diethylamino-phenyl groups. When the dye binds to a large analyte like an amyloid fibril or a protein, this rotation is sterically hindered, forcing the excited state to relax via fluorescence and "turning on" a bright signal. acs.org

Fluorescence Resonance Energy Transfer (FRET) : In systems involving another fluorescent molecule, FRET can occur. For instance, in the interaction with bovine serum albumin (BSA), the dye can act as an energy acceptor, quenching the natural fluorescence of the protein's tryptophan residues. The efficiency of this energy transfer is highly dependent on the distance between the dye and the protein fluorophore. nih.govresearchgate.net

Quenching Mechanisms : Besides FRET, detection can be based on dynamic or static quenching. In dynamic quenching, the analyte deactivates the excited state of the fluorophore through collisions. nih.govresearchgate.net This has been observed in the interaction between Auramine O and BSA. Other mechanisms like the Inner Filter Effect (IFE), where the analyte absorbs the excitation or emission light of the fluorophore, are also utilized, for example in carbon dot-based sensor systems. researchgate.net

Hydrophobic and Electrostatic Interactions : The binding event that underpins the sensing mechanism is often driven by non-covalent forces. Thermodynamic studies of the interaction between Auramine O and BSA indicate that hydrophobic interactions are the main driving force for the formation of the dye-protein complex. nih.govresearchgate.net

Utilization in Advanced Functional Materials (e.g., Optoelectronic Materials, pH-Responsive Materials)

The core structure of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is valuable for the creation of advanced functional materials. The electron-rich N,N-diethylaniline moieties act as strong electron donors, which is a key feature for materials with applications in optics and electronics.

Optoelectronic Materials : While direct integration of the dye itself is an area of ongoing research, closely related structures are used to build chromophores for electro-optic (EO) applications. Molecules designed with a bis(N,N-diethyl)aniline donor, a suitable π-conjugated bridge, and a strong electron acceptor can exhibit large molecular hyperpolarizability, a prerequisite for second-order nonlinear optical (NLO) materials used in technologies like high-speed data modulation. rsc.org

pH-Responsive Materials : The compound's chemical behavior is sensitive to pH. As a cationic dye, its solubility and adsorption characteristics are influenced by the pH of the medium. researchgate.net For example, its removal from aqueous solutions by mesoporous carbons is pH-dependent. researchgate.net This responsiveness is also implicit in its use as a histological stain, where acidic conditions are used to differentiate acid-fast bacteria, which retain the dye, from other cells. biognost.com This property can be exploited to create materials that swell, dissolve, or release a payload in response to a specific pH trigger.

Application as a Reagent or Catalyst in Organic Synthesis

While 4,4'-Carbonimidoylbis(N,N-diethylaniline) is primarily known as a functional dye, its constituent chemical groups suggest potential applications as a reagent or catalyst. The parent compound, N,N-diethylaniline, is used in organic synthesis as an acid scavenger in reactions like acylations, where it neutralizes the acid by-product. google.com

Furthermore, N,N-dialkylanilines can serve as substrates in photocatalytic reactions. For instance, N,N-dimethylaniline can undergo visible-light-induced formylation in the presence of a photocatalyst like graphitic carbon nitride, demonstrating the reactivity of the N-alkyl groups under photochemical conditions. researchgate.netcnr.it The central imine group of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is also a reactive site, susceptible to hydrolysis or reactions with nucleophiles. While specific, widespread use as a catalyst has not been extensively documented, the inherent reactivity of its functional groups presents opportunities for its exploration in synthetic methodologies.

Photochemical Applications and Light-Induced Transformations

The interaction of 4,4'-Carbonimidoylbis(N,N-diethylaniline) with light is central to its functionality and leads to several important applications and transformations.

Light-Induced Dynamics : Upon absorption of a photon, the molecule is promoted to an excited state. From this initial state, it undergoes an ultrafast intramolecular twisting motion along the bond connecting the phenyl ring to the central carbon. rsc.orgresearchgate.net This leads to a non-fluorescent, twisted intramolecular charge-transfer (TICT) state, which provides an efficient pathway for non-radiative decay back to the ground state. This light-induced transformation is the basis for its molecular rotor properties. rsc.org

Photocatalytic Degradation : As a dye, its removal from industrial wastewater is an important environmental concern. This has led to research into its light-induced degradation. In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or carbon nanoparticles, the dye can be broken down into less harmful byproducts under UV or visible light irradiation. mdpi.comresearchgate.net This process involves the generation of highly reactive species like hydroxyl radicals that attack the dye molecule. mdpi.com

Chemiluminescence Enhancement : The dye can participate in and enhance light-producing chemical reactions. It has been shown to significantly increase the signal from the weak chemiluminescence system of hydrogen peroxide and sodium carbonate, a property that has been harnessed to develop a sensitive analytical method for its detection. rsc.org

Structure Reactivity and Structure Property Relationships in 4,4 Carbonimidoylbis N,n Diethylaniline and Its Derivatives Chemical Context

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is fundamentally governed by the interplay of electronic and steric effects originating from its constituent N,N-diethylaniline moieties and the central carbonimidoyl (=C=NH) bridge.

The N,N-diethylamino groups are strong electron-donating groups (EDGs). Through resonance, they increase the electron density of the aromatic rings, particularly at the ortho and para positions relative to the amino group. This enhanced electron density makes the aromatic rings highly susceptible to electrophilic aromatic substitution reactions. Compared to the N,N-dimethylamino groups of Auramine O, the N,N-diethylamino groups are slightly more electron-donating due to the greater positive inductive effect (+I) of the ethyl groups. This would suggest a marginally higher reactivity of the aromatic rings in the diethyl derivative towards electrophiles.

However, the greater steric bulk of the ethyl groups compared to methyl groups introduces significant steric hindrance. This steric effect can direct the outcome of reactions. For instance, in the bromination of N,N-dialkylanilines, N,N-dimethylaniline can yield a trace amount of the 2,4-dibromo product, whereas under the same conditions, N,N-diethylaniline does not produce the 2,4-dibromo derivative. fao.org This is attributed to the steric hindrance from the larger ethyl groups impeding substitution at the ortho positions. fao.org This suggests that electrophilic substitution on the aromatic rings of 4,4'-Carbonimidoylbis(N,N-diethylaniline) would likely occur preferentially at the positions meta to the bulky diethylamino groups (i.e., ortho to the central carbon bridge), assuming the para position is already substituted.

The reactivity of the central imine nitrogen is also influenced by these substituent effects. The electron-donating nature of the two N,N-diethylaniline rings increases the electron density on the imine nitrogen, enhancing its basicity and nucleophilicity compared to a simple alkyl- or arylimine. This makes it susceptible to protonation and reactions with electrophiles.

Stereochemical Aspects and Chiral Modifications

The molecular structure of 4,4'-Carbonimidoylbis(N,N-diethylaniline) is inherently non-planar. The central carbon atom is sp² hybridized, but the two phenyl rings are not coplanar and can rotate around the carbon-phenyl single bonds, adopting a propeller-like conformation. This structural feature is common to diarylmethane dyes. semanticscholar.org

This non-planar, propeller-like shape introduces the possibility of chirality. If the rotation around the C-aryl bonds is sufficiently restricted, the molecule can exhibit atropisomerism, a form of axial chirality. nih.gov Restriction of rotation could be achieved by introducing bulky substituents in the ortho-positions of the aniline (B41778) rings. While there is no specific literature on chiral modifications of 4,4'-Carbonimidoylbis(N,N-diethylaniline) or Auramine O, the synthesis of chiral diarylmethanes and triarylmethanes is an active area of research. fao.orgnih.govoaepublish.com These syntheses often rely on asymmetric catalysis to control the stereochemical outcome. nih.gov

Theoretically, chiral derivatives of 4,4'-Carbonimidoylbis(N,N-diethylaniline) could be synthesized by:

Introducing bulky ortho-substituents to create stable atropisomers that could potentially be resolved.

Using a chiral starting material or performing an asymmetric synthesis, such as a rhodium-catalyzed enantioselective arylation, which has been used to create chiral triarylmethanes. nih.gov

Such chiral derivatives would be of interest for applications in asymmetric catalysis or as chiral fluorescent probes.

Electronic and Steric Effects on Spectroscopic Signatures and Reaction Outcomes

The electronic and steric properties of the N,N-diethyl groups, in comparison to the N,N-dimethyl groups of Auramine O, are expected to modulate the spectroscopic properties and reaction outcomes of the molecule.

Spectroscopic Signatures: 4,4'-Carbonimidoylbis(N,N-diethylaniline) is expected to be a fluorescent dye, similar to Auramine O. The absorption and emission maxima are dictated by the extent of the π-conjugated system. The diethylamino groups, being powerful auxochromes, are crucial for the molecule's color and fluorescence.

While specific data for the diethyl derivative is unavailable, the spectroscopic properties of Auramine O provide a reliable baseline. The primary electronic transition is a π-π* transition, which is responsible for its strong absorption in the visible region.

| Spectroscopic Property | Wavelength (nm) | Solvent/Condition |

| Absorption Maximum (λmax) | 433 | Water |

| Fluorescence Emission Maximum | 521 | Water |

This interactive data table is based on data for the analogous compound Auramine O. doubtnut.com

Replacing the methyl groups with ethyl groups is not expected to cause a large shift in the absorption or emission maxima. Studies on other classes of dyes, such as cyanine (B1664457) dyes, have shown that increasing the chain length of short-chain N-alkyl substituents has little to no effect on their quantum yields and molar absorptivities. quora.com This is because the N-alkyl groups are not directly part of the conjugated chromophore. quora.com However, the increased steric bulk of the ethyl groups could potentially lead to a greater twisting of the diethylamino group out of the plane of the benzene (B151609) ring. This "steric inhibition of resonance" could slightly disrupt the conjugation between the nitrogen lone pair and the aromatic π-system, which might induce a small hypsochromic (blue) shift in the absorption spectrum compared to Auramine O. quora.com

Reaction Outcomes: As discussed in section 7.1, the primary difference in reaction outcomes between the diethyl and dimethyl derivatives is governed by steric hindrance. The bulkier ethyl groups can shield the ortho positions of the aniline rings, making them less accessible to attack by reagents. fao.org

This effect is clearly demonstrated in electrophilic aromatic substitution reactions. While N,N-dimethylaniline can undergo some substitution at the ortho position, N,N-diethylaniline is significantly less reactive at this site. fao.org Therefore, reactions involving 4,4'-Carbonimidoylbis(N,N-diethylaniline) are expected to show higher regioselectivity, with reactions being strongly disfavored at the positions ortho to the diethylamino groups.

The steric hindrance of the diethyl groups can also influence the basicity of the molecule. In N,N-dimethylaniline, the lone pair on the nitrogen participates in resonance with the benzene ring. In highly crowded derivatives, such as 2,6-dimethyl-N,N-dimethylaniline, the bulky ortho groups force the dimethylamino group to twist out of the plane of the ring. This steric inhibition of resonance localizes the lone pair on the nitrogen, making it more available for protonation and thus increasing the compound's basicity. quora.com A similar, albeit less pronounced, effect might be observed with 4,4'-Carbonimidoylbis(N,N-diethylaniline), where the steric bulk of the ethyl groups could lead to a slight increase in basicity compared to Auramine O.

Future Research Directions and Emerging Methodologies for 4,4 Carbonimidoylbis N,n Diethylaniline Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. rjptonline.orgmdpi.com For 4,4'-Carbonimidoylbis(N,N-diethylaniline), these computational tools offer several promising research directions.

Predictive Synthesis: ML models can be trained on vast datasets of known chemical reactions to predict the most efficient and highest-yielding pathways for synthesizing the target compound and its derivatives. nips.ccresearchgate.net By analyzing patterns in reactivity, AI could identify novel catalyst systems or unconventional reaction conditions that human chemists might overlook, moving beyond traditional methods like the condensation of N,N-diethylaniline with urea (B33335) or phosgene (B1210022) derivatives. rsc.org This could significantly reduce the experimental workload required for process optimization. rjptonline.org

Property-Driven Molecular Design: Generative AI models can design novel derivatives of 4,4'-Carbonimidoylbis(N,N-diethylaniline) with tailored properties. compamed-tradefair.comhellonesh.io For instance, if a researcher desires a derivative with a specific absorption maximum, enhanced fluorescence quantum yield, or improved solubility, AI algorithms can suggest modifications to the molecular structure. p2infohouse.org These models learn the complex relationship between structure and property, enabling the targeted design of molecules for applications in optoelectronics or as biological stains. compamed-tradefair.com

Mechanism Elucidation: AI can assist in elucidating complex reaction mechanisms by analyzing quantum chemical data. researchgate.net For the synthesis of 4,4'-Carbonimidoylbis(N,N-diethylaniline), ML models could predict intermediate structures and transition states, providing deeper insight into the reaction kinetics and helping to identify and minimize the formation of unwanted byproducts.

Innovations in Sustainable and Catalytic Synthesis Pathways

Future synthesis of 4,4'-Carbonimidoylbis(N,N-diethylaniline) will increasingly focus on green and sustainable methodologies to minimize environmental impact.

Green Solvents and Reagents: Research is expected to move away from traditional organic solvents towards more environmentally benign alternatives. Furthermore, the use of biorenewable starting materials, such as those derived from carbohydrates, could provide a sustainable foundation for the synthesis of the aniline (B41778) precursors or other components of the reaction. figshare.comnih.govdurham.ac.uk

Heterogeneous Catalysis: The development of robust, reusable heterogeneous catalysts represents a key area of innovation. Solid acid catalysts, for example, could replace corrosive and difficult-to-handle liquid acids in condensation reactions, simplifying product purification and catalyst recovery. Investigating different catalyst supports and active sites could lead to highly selective and efficient processes.

Multicomponent Reactions (MCRs): Designing a one-pot synthesis through a multicomponent reaction strategy would be a significant advancement. MCRs are highly atom- and step-economical, combining three or more reactants in a single operation to form a complex product, thereby reducing waste and energy consumption. durham.ac.uk A future MCR approach could involve N,N-diethylaniline, a carbon source, and an activating agent to construct the 4,4'-Carbonimidoylbis(N,N-diethylaniline) core in a single, efficient step.

Development of Next-Generation Chemical Probes and Responsive Materials

The unique structure of 4,4'-Carbonimidoylbis(N,N-diethylaniline), which is related to both triarylmethane dyes and carbodiimides, makes it a compelling scaffold for advanced materials. wikipedia.orgtandfonline.com

Stimuli-Responsive Dyes: Triarylmethane dyes are known to exhibit chromism in response to external stimuli like pH. wikipedia.org Future research could focus on incorporating the 4,4'-Carbonimidoylbis(N,N-diethylaniline) moiety into polymers to create "smart" materials that change color or fluorescence in response to heat, mechanical force, or chemical analytes. researchgate.netmdpi.com Such materials could find applications as sensors or diagnostic tools. researchgate.net

Chemical Probes for Bioconjugation: The central carbonimidoyl group is functionally related to carbodiimides, which are widely used as cross-linking agents in biochemistry to form amide bonds. researchgate.net A significant research avenue would be to explore whether 4,4'-Carbonimidoylbis(N,N-diethylaniline) or its derivatives can be activated to facilitate the covalent labeling of proteins or nucleic acids. Its inherent chromophoric and potentially fluorophoric properties could allow it to act as a self-reporting labeling agent.

Functional Materials: The broad-spectrum applications of triarylmethane scaffolds in functional materials suggest significant potential. researchgate.net Research into the incorporation of 4,4'-Carbonimidoylbis(N,N-diethylaniline) into liquid crystalline polymers or self-assembling systems could lead to novel materials with tunable optical properties for use in displays or actuators. mdpi.com

Advanced Analytical Methodologies for In-Situ and Real-Time Monitoring of Chemical Reactions

Optimizing the synthesis and application of 4,4'-Carbonimidoylbis(N,N-diethylaniline) requires a detailed understanding of its reaction kinetics and stability. Advanced analytical techniques that allow for real-time monitoring are crucial.

In-Situ Spectroscopy: Techniques like UV-visible and fluorescence spectroscopy can be integrated directly into reaction vessels. rsc.org This allows for the continuous tracking of the concentration of reactants, intermediates, and the final dye product without the need for sampling. researchgate.netrsc.org Such real-time data is invaluable for optimizing reaction parameters like temperature, catalyst loading, and reaction time. rsc.org

Monitoring Carbodiimide (B86325) Reactivity: The stability of the carbodiimide functional group, especially in aqueous environments, is critical for applications in bioconjugation. confer.cz Spectrophotometric methods can be developed to monitor the hydrolysis rate of the carbonimidoyl group in real-time under various pH and buffer conditions, providing essential data for its use as a chemical probe. researchgate.net The formation of intermediates, such as O-acylisourea in the presence of carboxylic acids, could also be tracked electrochemically or spectroscopically. researchgate.netconfer.cz

Hyphenated Chromatographic Techniques: The use of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) will remain essential for identifying trace impurities and byproducts formed during synthesis. This detailed analysis is critical for understanding reaction mechanisms and ensuring the purity of the final compound.

Exploration of Novel Photophysical Phenomena and Their Chemical Applications

The photophysical properties of 4,4'-Carbonimidoylbis(N,N-diethylaniline) are largely unexplored but can be inferred from its close analogue, Auramine O (the N,N-dimethyl version). This relationship points toward fascinating areas for future investigation.

Molecular Rotor Behavior: Auramine O is a classic example of a molecular rotor, a class of fluorescent molecules whose quantum yield is highly dependent on the viscosity of its environment. researchgate.netomlc.org In low-viscosity solvents, rotational motion within the molecule provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, this rotation is hindered, and the molecule fluoresces brightly. Future research should confirm if 4,4'-Carbonimidoylbis(N,N-diethylaniline) exhibits similar behavior. This property could be exploited to create probes for microviscosity in biological systems, such as cell membranes or to monitor polymerization processes.

Detailed Photophysical Characterization: A comprehensive study of the compound's photophysical properties is a critical first step. This includes determining its absorption and emission spectra, molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes in a range of solvents. omlc.org Understanding these fundamental properties is essential for any application in sensing, imaging, or materials science. nih.gov The photophysical properties of the closely related Auramine O provide a valuable starting point for such studies.

| Property | Auramine O in Water | Auramine O in Glycerol | Source |

| Absorption λmax | 431 nm | - | omlc.org |

| Emission λmax | - | 521 nm | omlc.orgnih.gov |

| Molar Extinction Coefficient | 25,300 cm⁻¹/M at 431.2 nm | - | omlc.org |

| Fluorescence Quantum Yield (ΦF) | ~0.0016 (in Methanol) | 0.03 | omlc.org |

This data for Auramine O suggests a strong solvatochromic effect and viscosity-dependent emission, properties that are highly anticipated for 4,4'-Carbonimidoylbis(N,N-diethylaniline) and warrant detailed future investigation.

Applications in Fluorescence Microscopy: Auramine O is widely used as a fluorescent stain for detecting mycobacteria. nih.govnih.gov The diethyl analogue could be investigated as a potentially superior staining agent, with studies focusing on its specificity, photostability, and brightness in biological imaging applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,4'-Carbonimidoylbis(N,N-diethylaniline)?

The compound is synthesized via Stille coupling and substitution reactions. For example, tributyltin chloride intermediates are generated through bromine substitution, followed by coupling with diketone derivatives. Imitation reactions with diamines (e.g., 1,2-diaminobenzidine) are then used to finalize the structure . Alternative routes involve condensation of N,N-diethylaniline derivatives with carbonyl sources under acidic conditions, as seen in the preparation of Auramine O analogs .

Q. Which spectroscopic techniques are critical for characterizing 4,4'-Carbonimidoylbis(N,N-diethylaniline)?

Key methods include:

- H NMR : To confirm substituent environments (e.g., diethylamino groups and aromatic protons).

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.

- IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.

- X-ray diffraction : For crystallographic structure determination, particularly in derivatives like Auramine hydrochloride .

Q. What are the primary research applications of this compound in materials science?

It serves as:

- A hole-transport layer (HTL) in optoelectronic devices due to its electron-rich aromatic backbone .

- A near-infrared II (NIR-II) fluorophore in bioimaging. When integrated into aggregation-induced emission (AIE) dyes, its diethylaniline groups enhance fluorescence quantum yields in aqueous media .

Advanced Research Questions

Q. How do structural modifications influence the photophysical properties of 4,4'-Carbonimidoylbis(N,N-diethylaniline) derivatives?

Substitution of the central carbonyl group with EDOT (3,4-ethylenedioxythiophene) spacers red-shifts absorption/emission spectra into the NIR-II range. The diethylamino groups act as electron donors, stabilizing charge-transfer states and enhancing AIE properties. Computational modeling (DFT/TDDFT) is recommended to correlate substituent effects with optical behavior .

Q. What genotoxic effects are observed in human lymphocytes exposed to this compound, and how are these assays designed?

Sister chromatid exchange (SCE) assays reveal dose-dependent genotoxicity. Experimental protocols include:

Q. How do counterions (e.g., nitrate, acetate) affect the stability and reactivity of 4,4'-Carbonimidoylbis(N,N-diethylaniline) salts?

Counterions influence solubility and thermal stability. For example:

- Hydrochloride salts exhibit higher aqueous solubility due to ionic dissociation.

- Nitrate salts may enhance oxidative stability but require inert storage conditions. Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to evaluate these effects .

Q. What safety protocols are mandated for handling 4,4'-Carbonimidoylbis(N,N-diethylaniline in laboratory settings?

Refer to GHS hazard classifications (e.g., H315, H319 for skin/eye irritation). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) during synthesis.

- Storage in airtight containers away from light to prevent degradation.

- Waste disposal via certified hazardous waste handlers, as per EPA guidelines .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

- Toxicity Testing : Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., mitomycin C) in SCE assays to validate results .

- Photophysical Analysis : Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes in AIE-active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.